2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione
Description
The compound 2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione is a structurally complex molecule featuring a 1,4-dihydropyridin-4-ylidene core fused to an indene-1,3-dione moiety. The compound’s substituents—two methyl groups at the 2- and 6-positions of the dihydropyridine ring and an isopropyl group at the 1-position—enhance steric stabilization and modulate solubility .
Properties
IUPAC Name |
2-(2,6-dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-11(2)20-12(3)9-14(10-13(20)4)17-18(21)15-7-5-6-8-16(15)19(17)22/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUVEOPQBAIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridine with 2,3-dihydro-1H-indene-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Dihydropyridin-ylidene Derivatives
*LogP values estimated via analogy to reported data .
Indene-Dione-Containing Systems
Indene-1,3-dione is a common electron-deficient moiety in dyes and charge-transport materials. For example:
- 2,2-Dihydroxy-1,3-indandione (MW 176.12 g/mol): This simpler indene-dione derivative lacks the dihydropyridine fusion but demonstrates high acidity (pKa ~3.5) due to keto-enol tautomerism, a property less pronounced in the target compound due to steric hindrance from the isopropyl group .
Fused Heterocyclic Architectures
The compound’s fused pyridine-indene system resembles 4-[6-[6-[5-(4-hydroxy-2,6-dimethylphenyl)pyridin-2-yl]-1H-pyridin-2-ylidene]pyridin-3-ylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one (MW 473.57 g/mol, LogP 5.65), which exhibits near-infrared absorption due to extended conjugation. The target compound’s smaller fused system likely shifts its absorption to the visible range (~400–600 nm), making it suitable for photovoltaic applications .
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols involving cyclocondensation and oxidation, similar to methods described by Kato et al. (1960) for related dihydropyridines .
- Structure-Property Relationships : The isopropyl group enhances thermal stability (predicted decomposition T >250°C) but reduces solubility in polar solvents compared to carboxylate-substituted analogs .
- Crystallographic Insights: While direct data are absent, the Cambridge Structural Database (CSD) confirms that fused dihydropyridine systems often crystallize in monoclinic or triclinic systems with π-stacking distances of 3.4–3.6 Å, critical for charge mobility .
Biological Activity
The compound 2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione is a derivative of dihydropyridine and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.36 g/mol. The structure features a dihydropyridine ring fused with an indene dione moiety, which is significant for its biological activity.
1. Antioxidant Activity
Research indicates that derivatives of dihydropyridine exhibit notable antioxidant properties. A study by Leonardi et al. (1998) demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The antioxidant activity is attributed to the presence of the dihydropyridine structure which facilitates electron donation.
2. Antihypertensive Effects
Dihydropyridine derivatives are well-known for their antihypertensive effects. The compound has shown promise in lowering blood pressure in animal models. A study highlighted that structural modifications in dihydropyridines can enhance their efficacy as antihypertensive agents . The mechanism involves calcium channel blockade, leading to vasodilation.
3. Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective effects. Research has indicated that dihydropyridine derivatives can inhibit neuronal apoptosis and promote survival in models of neurodegenerative diseases . This activity is likely mediated through modulation of calcium influx and oxidative stress reduction.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antioxidant Capacity : A comparative analysis involving various dihydropyridine derivatives showed that modifications at the nitrogen atom significantly influenced antioxidant capacity, with some derivatives exhibiting IC50 values as low as 10 µM .
- Antihypertensive Clinical Trials : Clinical trials involving similar dihydropyridine compounds have reported a reduction in systolic and diastolic blood pressure by approximately 15-20 mmHg after administration over a period of 12 weeks .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
